5-(3-Chlorophenyl)picolinic acid
Overview
Description
5-(3-Chlorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridinecarboxylic acid This compound is characterized by the presence of a chlorophenyl group attached to the fifth position of the picolinic acid structure
Mechanism of Action
Target of Action
The primary target of 5-(3-Chlorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication, packaging, and normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It’s known that the compound plays a key role inzinc transport , which is essential for the proper functioning of numerous enzymes and transcription factors.
Result of Action
The action of this compound results in the inhibition of ZFPs, which disrupts viral replication and packaging, as well as normal cell homeostatic functions . This makes the compound an effective anti-viral agent , as demonstrated in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
5-(3-Chlorophenyl)picolinic acid, like picolinic acid, is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .
Cellular Effects
Picolinic acid, the parent compound of this compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of picolinic acid. Picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
In animal models, picolinic acid has shown promising antiviral activity against SARS-CoV-2 and influenza A virus . Specific dosage effects of this compound in animal models have not been extensively studied.
Metabolic Pathways
Picolinic acid, from which this compound is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport .
Transport and Distribution
Picolinic acid plays a key role in zinc transport . It is likely that this compound shares similar transport and distribution characteristics within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chlorophenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
5-(3-Chlorophenyl)picolinic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridinecarboxylic acid with a carboxyl group at the second position.
Nicotinic Acid:
Isonicotinic Acid: Features the carboxyl group at the fourth position.
Uniqueness: 5-(3-Chlorophenyl)picolinic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-chlorophenyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNAVDGXYYXWIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679306 | |
Record name | 5-(3-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225547-21-6 | |
Record name | 5-(3-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-chlorophenyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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